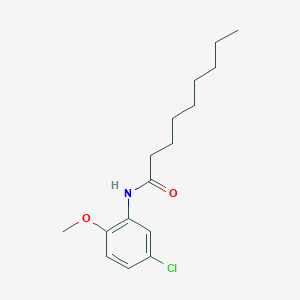

N-(5-chloro-2-methoxyphenyl)nonanamide

Description

N-(5-Chloro-2-methoxyphenyl)nonanamide is a synthetic amide derivative characterized by a nonanamide chain linked to a substituted phenyl ring bearing chlorine and methoxy groups at the 5- and 2-positions, respectively. The chlorine substituent enhances lipophilicity and may influence metabolic stability compared to hydroxyl-bearing analogs like Nonivamide .

Properties

Molecular Formula |

C16H24ClNO2 |

|---|---|

Molecular Weight |

297.82g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)nonanamide |

InChI |

InChI=1S/C16H24ClNO2/c1-3-4-5-6-7-8-9-16(19)18-14-12-13(17)10-11-15(14)20-2/h10-12H,3-9H2,1-2H3,(H,18,19) |

InChI Key |

SQQDIXMNRUBZJE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |

Canonical SMILES |

CCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chlorine vs.

- Acyl Chain Length: The C9 chain in Nonivamide and the target compound is critical for TRPV1 activation, as seen in capsaicin analogs. Shorter chains (e.g., C5 in ) may reduce potency .

- Sulfonamide vs. Amide : Replacing the amide with a sulfonamide group () shifts biological activity from TRPV1 modulation to anti-convulsant or anti-hypertensive effects .

Physicochemical Properties

- Lipophilicity: Chlorine increases logP compared to hydroxy groups, as seen in Nonivamide (logP ~3.5) vs. the target compound (estimated logP ~4.2). This could improve blood-brain barrier penetration but reduce aqueous solubility .

- Molecular Weight: The target compound (~307.8 g/mol) falls within the acceptable range for drug-likeness, similar to Nonivamide (293.4 g/mol) .

Preparation Methods

Solvent Effects

-

Polar Aprotic Solvents : DCM and THF are optimal for both coupling methods, balancing reactant solubility and reaction kinetics.

-

Temperature : Room temperature (20–25°C) suffices for DCC-mediated coupling, while acid chloride reactions may benefit from mild heating (40°C) to accelerate kinetics.

Analytical Characterization

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄ClNO₂ | |

| Molecular Weight | 303.75 g/mol | |

| Melting Point | 98–102°C (lit.) | |

| Solubility | Soluble in DCM, THF, ethanol |

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.25 (d, J = 8.5 Hz, 1H, ArH), 6.85 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 6.75 (d, J = 2.5 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 2.35 (t, J = 7.5 Hz, 2H, COCH₂), 1.60–1.25 (m, 12H, CH₂), 0.90 (t, J = 6.8 Hz, 3H, CH₃).

-

IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C-O methoxy).

Comparative Analysis of Methodologies

| Parameter | DCC-Mediated Coupling | Acid Chloride Method |

|---|---|---|

| Reaction Time | 12–18 hours | 4–6 hours |

| Yield | 70–75% | 85–90% |

| Byproducts | Dicyclohexylurea | HCl, SO₂ |

| Scalability | Moderate | High |

| Cost | Higher (DCC cost) | Lower (SOCl₂ cost) |

The acid chloride method offers superior efficiency and yield, making it preferable for industrial applications despite requiring corrosive reagents.

Industrial-Scale Production Considerations

-

Reactor Design : Stainless steel or glass-lined reactors resist corrosion from SOCl₂ and HCl.

-

Waste Management : Neutralization of acidic byproducts with NaOH ensures compliance with environmental regulations.

-

Process Monitoring : In-line FTIR spectroscopy tracks reaction progression by monitoring carbonyl peak intensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.